molecular formula C12H14N2O2 B13195482 3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol

Cat. No.: B13195482
M. Wt: 218.25 g/mol
InChI Key: ANLQUZFRCZXJHZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an aminomethyl group at the 3-position, a methoxy group at the 8-position, and a methyl group at the 5-position, along with a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-amino-5-methylphenol, the compound can be synthesized via a series of steps including methylation, formylation, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process often involves multiple purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Methoxyquinoline: Lacks the aminomethyl and methyl groups.

    5-Methylquinoline: Lacks the aminomethyl and methoxy groups.

Uniqueness

3-(Aminomethyl)-8-methoxy-5-methylquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(aminomethyl)-8-methoxy-5-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H14N2O2/c1-7-3-4-10(16-2)11-9(7)5-8(6-13)12(15)14-11/h3-5H,6,13H2,1-2H3,(H,14,15)

InChI Key

ANLQUZFRCZXJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CN

Origin of Product

United States

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